N-cis-Feruloyl tyramine

Description

n-cis-Feruloyltyramine has been reported in Aristolochia kankauensis, Peperomia leptostachya, and other organisms with data available.

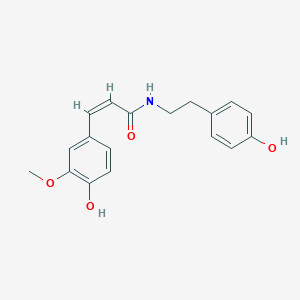

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4/c1-23-17-12-14(4-8-16(17)21)5-9-18(22)19-11-10-13-2-6-15(20)7-3-13/h2-9,12,20-21H,10-11H2,1H3,(H,19,22)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNKDMSXVRADT-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101313914 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80510-09-4 | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80510-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, 3-(4-hydroxy-3-methoxyphenyl)-N-(2-(4-hydroxyphenyl)ethyl)-, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080510094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-cis-Feruloyl tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101313914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cis-Feruloyltyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036381 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-cis-Feruloyl Tyramine: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cis-feruloyl tyramine is a naturally occurring phenolic amide found in various plant species. This compound, along with its trans-isomer, has garnered interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known mechanism of action of this compound, focusing on its anti-inflammatory and cytotoxic effects. The information presented herein is compiled from in vitro studies and is intended to support further research and drug development endeavors.

Core Mechanisms of Action

Current research indicates that this compound primarily exerts its biological effects through three main mechanisms:

-

Inhibition of Nitric Oxide (NO) Production: this compound has been shown to inhibit the production of nitric oxide in a dose-dependent manner. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory therapies.

-

Inhibition of Prostaglandin Synthesis: The compound is an inhibitor of in vitro prostaglandin synthesis.[1][2] Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever.

-

Cytotoxicity against Cancer Cell Lines: this compound has demonstrated cytotoxic activity against specific cancer cell lines, suggesting potential applications in oncology research.[1][2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and its trans-isomer for comparative purposes.

| Activity | Compound | Cell Line | IC50 Value | Reference |

| Inhibition of Nitric Oxide Production | This compound | RAW 264.7 | 113.2 µM | [3] |

| Inhibition of Nitric Oxide Production | N-trans-feruloyl tyramine | RAW 264.7 | 98.6 µM | [3] |

Table 1: Inhibitory activity of this compound and its trans-isomer on nitric oxide production in LPS-activated RAW 264.7 macrophage cells.

| Activity | Compound | Cell Line | IC50 Value | Reference |

| Cytotoxicity | N-trans-feruloyl tyramine | HepG2 | 194 ± 0.894 μM | [4] |

Table 2: Cytotoxic activity of N-trans-feruloyl tyramine. Data for the cis-isomer against the P-388 cell line is currently qualitative, indicating activity without a specific IC50 value.

Signaling Pathways

While the precise signaling pathways modulated by This compound are not yet fully elucidated, studies on its isomer, N-trans-feruloyl tyramine , provide valuable insights into the potential mechanisms. The anti-inflammatory effects of the trans-isomer have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression through the suppression of the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways , which are part of the broader mitogen-activated protein kinase (MAPK) pathway.[5][6] Phenolic amides, as a class of compounds, are known to modulate inflammatory responses through these pathways.[3][7] It is plausible that this compound shares a similar mechanism of action, though further investigation is required for confirmation.

Experimental Protocols

Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is based on the methodology described by Kim et al. (2003).[3]

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce nitric oxide production. A control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups with the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

In Vitro Prostaglandin Synthesis Inhibition Assay

A general protocol for this assay involves the following steps:

-

Enzyme Preparation: A microsomal fraction containing prostaglandin synthase is prepared from an appropriate tissue source (e.g., bovine seminal vesicles).

-

Reaction Mixture: The reaction mixture typically contains the enzyme preparation, a buffer solution, co-factors (such as glutathione and hydroquinone), and the substrate, arachidonic acid.

-

Inhibitor Addition: this compound is added to the reaction mixture at various concentrations. A control group without the inhibitor is also included.

-

Incubation: The reaction is initiated by the addition of arachidonic acid and incubated at 37°C for a specific period.

-

Reaction Termination: The reaction is stopped, often by the addition of an acid.

-

Prostaglandin Extraction: The prostaglandins produced are extracted from the reaction mixture using an organic solvent.

-

Quantification: The amount of prostaglandins (e.g., PGE2) is quantified using a suitable method, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (P-388 Murine Leukemia Cells)

A standard protocol to assess cytotoxicity against P-388 cells is the MTT assay:

-

Cell Culture: P-388 cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density.

-

Compound Treatment: this compound is added at various concentrations to the wells.

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Conclusion and Future Directions

This compound demonstrates promising anti-inflammatory and cytotoxic properties in vitro. Its mechanisms of action, likely involving the inhibition of key inflammatory mediators such as nitric oxide and prostaglandins, warrant further investigation. A significant area for future research will be the definitive elucidation of the signaling pathways modulated by the cis-isomer, particularly in comparison to its more extensively studied trans-counterpart. Determining the specific IC50 values for prostaglandin synthesis inhibition and cytotoxicity against a broader range of cancer cell lines will also be crucial for advancing the potential therapeutic applications of this natural compound. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon in their exploration of this compound's full pharmacological profile.

References

- 1. Cis-N-Feruloyltyramine | Prostaglandin Receptor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-cis-Feruloyl Tyramine: Natural Sources, Plant Origins, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-feruloyl tyramine, a phenolic amide belonging to the phenylpropanoid class, is a secondary metabolite found in various plant species. This technical guide provides a comprehensive overview of its natural sources, plant origins, and known biological activities. Detailed experimental protocols for the extraction and characterization of this compound are presented, alongside a summary of its quantitative distribution in different plant materials. Furthermore, this guide explores the compound's biosynthetic pathway and its interactions with cellular signaling cascades, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenolic amide that has garnered interest due to its potential biological activities. As a secondary metabolite, it is not directly involved in the primary growth and development of plants but is thought to play a role in defense mechanisms. Structurally, it consists of a tyramine moiety linked to a cis-ferulic acid through an amide bond. This cis-configuration distinguishes it from its more commonly studied trans-isomer, N-trans-feruloyl tyramine. Understanding the natural distribution, biosynthesis, and biological interactions of this compound is crucial for harnessing its potential therapeutic applications.

Natural Sources and Plant Origins

This compound has been identified in a variety of plant species, often co-occurring with its trans-isomer. The primary plant families where this compound is found include Solanaceae and Annonaceae.

Table 1: Quantitative Distribution of this compound in Various Plant Sources

| Plant Species | Family | Plant Part | Concentration | Reference |

| Capsicum annuum (Bell Pepper) | Solanaceae | Fruit | Highest in yellow and red varieties, lower in orange and green. Specific quantification not available in the literature. | [1] |

| Annona cherimola (Cherimoya) | Annonaceae | Stem and Seeds | Detected, but not quantified. | [2] |

| Lycium barbarum (Goji Berry) | Solanaceae | Fruits | Isolated as a major phenolic component. Quantitative data not specified. | [3] |

| Aristolochia kankauensis | Aristolochiaceae | Root and Stem | Isolated, but not quantified. | |

| Peperomia leptostachya | Piperaceae | - | Reported presence. |

Note: The quantitative data for this compound is not widely available in the current literature. The table reflects the reported presence and relative abundance.

Biosynthesis of N-feruloyl Tyramines

The biosynthesis of N-feruloyl tyramines in plants begins with the shikimate pathway, which produces the aromatic amino acids phenylalanine and tyrosine. Phenylalanine is converted to ferulic acid, while tyrosine is decarboxylated to form tyramine. The final step involves the condensation of feruloyl-CoA (the activated form of ferulic acid) and tyramine, catalyzed by an acyltransferase enzyme. The stereochemistry of the feruloyl moiety (cis or trans) is likely determined by enzymatic control during or after the condensation reaction.

Caption: Biosynthetic pathway of N-feruloyl tyramines.

Experimental Protocols

Extraction and Isolation of this compound from Lycium barbarum (Goji Berries)

This protocol is adapted from the methodology described for the isolation of phenolic compounds from Goji berries.[3]

4.1.1. Materials and Reagents

-

Dried Goji berries (Lycium barbarum)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

n-Butanol (n-BuOH)

-

Water (H₂O)

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Nuclear Magnetic Resonance (NMR) spectrometer

4.1.2. Extraction Procedure

-

Grind dried Goji berries into a fine powder.

-

Extract the powder with methanol at room temperature with continuous stirring for 24 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with ethyl acetate and n-butanol.

-

Concentrate the ethyl acetate and n-butanol fractions separately.

4.1.3. Isolation by Column Chromatography

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on TLC analysis.

4.1.4. Purification by HPLC

-

Further purify the enriched fractions by semi-preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile in water as the mobile phase.

-

Collect the peak corresponding to this compound.

4.1.5. Structural Characterization

-

Confirm the structure of the isolated compound using ¹H NMR and ¹³C NMR spectroscopy.

-

Compare the obtained spectral data with published values for this compound.

Caption: Experimental workflow for isolation.

Biological Activities and Signaling Pathways

While research specifically on this compound is limited, studies on its trans-isomer provide valuable insights into its potential biological activities. N-trans-feruloyl tyramine has been shown to possess anti-inflammatory and anti-platelet aggregation properties.

5.1. Anti-inflammatory Activity

N-trans-feruloyl tyramine has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is mediated through the suppression of the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways, which are key regulators of the inflammatory response. It is plausible that this compound exhibits similar anti-inflammatory effects due to its structural similarity to the trans-isomer.[4]

Caption: Inhibition of LPS-induced inflammation.

Conclusion

This compound is a naturally occurring phenolic amide with a scattered distribution in the plant kingdom, notably in the Solanaceae and Annonaceae families. While quantitative data on its concentration in various sources remains scarce, established protocols for its isolation and characterization provide a solid foundation for further research. The biological activities of its trans-isomer suggest that this compound may also possess valuable anti-inflammatory and other therapeutic properties. Further investigation into the specific biological effects and signaling pathways modulated by this compound is warranted to fully elucidate its potential for drug development and other applications. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing natural compound.

References

- 1. Showing Compound N-cis-Feruloyltyramine (FDB015259) - FooDB [foodb.ca]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. NMR-based identification of the phenolic profile of fruits of Lycium barbarum (goji berries). Isolation and structural determination of a novel N-feruloyl tyramine dimer as the most abundant antioxidant polyphenol of goji berries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Biosynthesis of N-cis-Feruloyl Tyramine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-feruloyl tyramine, a hydroxycinnamic acid amide (HCAA), is a plant secondary metabolite with a range of reported biological activities, making it a compound of interest for pharmaceutical and nutraceutical applications. Its biosynthesis is intricately linked to the phenylpropanoid pathway, a fundamental process in plant defense and development. This technical guide provides an in-depth exploration of the biosynthesis of this compound in plants, focusing on the core enzymatic steps, regulatory mechanisms, and the critical role of photochemical isomerization. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound are provided to facilitate further research and development.

Introduction

Hydroxycinnamic acid amides (HCAAs) are a diverse class of specialized metabolites found throughout the plant kingdom. They are formed by the conjugation of a hydroxycinnamic acid with a polyamine or a monoamine, such as tyramine. These compounds play crucial roles in plant physiology, including defense against pathogens, protection from UV radiation, and cell wall reinforcement. N-feruloyl tyramine exists as two geometric isomers, trans and cis, with the trans isomer typically being the more abundant form. However, the cis isomer has also been identified in various plant species and has demonstrated distinct biological activities. This guide focuses specifically on the biosynthetic pathway leading to this compound.

The Core Biosynthetic Pathway

The biosynthesis of N-feruloyl tyramine begins with the general phenylpropanoid pathway, which provides the precursor, feruloyl-CoA. The subsequent key steps involve the synthesis of tyramine and the final condensation reaction. The formation of the cis isomer is a non-enzymatic, light-dependent process.

Precursor Synthesis

-

Feruloyl-CoA: This central intermediate is synthesized from the amino acid phenylalanine through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL), p-coumaroyl shikimate transferase (HCT), p-coumaroyl 5-O-shikimate 3'-hydroxylase (C3'H), and caffeoyl-CoA O-methyltransferase (CCoAOMT).

-

Tyramine: The monoamine precursor, tyramine, is derived from the amino acid tyrosine via the action of tyrosine decarboxylase (TyDC).

The Key Enzymatic Step: N-Feruloyl Tyramine Synthesis

The central enzymatic reaction in the formation of N-feruloyl tyramine is the condensation of feruloyl-CoA and tyramine. This reaction is catalyzed by the enzyme tyramine N-feruloyltransferase (THT) , also known as feruloyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (EC 2.3.1.110).[1]

Reaction: Feruloyl-CoA + Tyramine ⇌ CoA + N-trans-feruloyltyramine

THT belongs to the BAHD family of acyl-CoA-dependent transferases, which are widespread in plants and are responsible for the synthesis of a variety of esters and amides.[2] The enzyme exhibits specificity for both the hydroxycinnamoyl-CoA and the amine substrate.

The Final Step: Trans- to Cis-Isomerization

The conversion of the enzymatically produced N-trans-feruloyl tyramine to this compound is not catalyzed by a specific isomerase enzyme. Instead, this conversion is a photochemical isomerization process.[3] Exposure to ultraviolet (UV) light induces the isomerization of the double bond in the feruloyl moiety from the trans to the cis configuration. The ratio of trans to cis isomers at the photostationary state is dependent on the wavelength of light and the relative molar attenuation coefficients and quantum yields of the two isomers.[3]

Quantitative Data

A critical aspect of understanding any biosynthetic pathway is the quantitative analysis of its components. This section provides available data on enzyme kinetics and product accumulation.

Enzyme Kinetics of Tyramine N-Feruloyltransferase (THT)

The kinetic properties of THT have been characterized in several plant species. The enzyme generally follows Michaelis-Menten kinetics at low substrate concentrations.[4] However, negative cooperativity has been observed at higher concentrations of feruloyl-CoA in tobacco.[4]

| Plant Species | Substrate | Apparent Km (µM) | Reference |

| Solanum tuberosum (Potato) | Tyramine (in the presence of feruloyl-CoA) | 20 | [5] |

| Solanum tuberosum (Potato) | Tyramine (in the presence of 4-coumaroyl-CoA) | 174 | [5] |

| Nicotiana tabacum (Tobacco) | Feruloyl-CoA | Exhibits negative cooperativity above 2.5 µM | [4] |

Note: Vmax values are often reported in units specific to the enzyme preparation and experimental conditions, making direct comparison difficult without standardized assays. Researchers are encouraged to consult the primary literature for detailed kinetic analyses.

Accumulation of N-Feruloyl Tyramine in Plants

The accumulation of N-feruloyl tyramine is often induced by various stress factors, such as wounding and pathogen attack. For example, in maize leaves, the levels of N-p-coumaroyl- and N-feruloyltyramine increase significantly within 3-6 hours after wounding, peaking at 12 hours.[6] This accumulation is correlated with an increase in THT activity.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction of this compound from Plant Material

This protocol describes a general method for the extraction of HCAAs from plant tissue for subsequent analysis.

Materials:

-

Fresh or freeze-dried plant material

-

Liquid nitrogen

-

80% (v/v) Methanol

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Harvest and immediately freeze the plant material in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extract the powdered tissue with 80% methanol at a ratio of 1:10 (w/v) by vortexing or sonicating for 30 minutes at room temperature.

-

Centrifuge the extract at 10,000 x g for 15 minutes to pellet the cell debris.

-

Collect the supernatant and repeat the extraction of the pellet twice more.

-

Pool the supernatants and evaporate the methanol under reduced pressure using a rotary evaporator.

-

The remaining aqueous extract can be further purified using a C18 SPE cartridge to remove polar impurities. Elute the HCAAs with methanol.

-

Dry the methanolic eluate and resuspend in a suitable solvent for HPLC or LC-MS analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the separation and quantification of N-feruloyl tyramine isomers.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in acetonitrile

-

A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10-90% B (linear gradient)

-

25-30 min: 90% B

-

30-35 min: 90-10% B (linear gradient)

-

35-40 min: 10% B

-

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 320 nm (for feruloyl derivatives)

Procedure:

-

Prepare a standard curve using authentic this compound and N-trans-feruloyl tyramine standards of known concentrations.

-

Inject the prepared plant extracts and standards onto the HPLC system.

-

Identify the peaks corresponding to the cis and trans isomers based on their retention times compared to the standards.

-

Quantify the amount of each isomer in the plant extracts by integrating the peak areas and comparing them to the standard curve.

Tyramine N-Feruloyltransferase (THT) Enzyme Assay

This protocol describes a method for measuring the activity of THT in plant protein extracts.

Materials:

-

Plant protein extract (see below for preparation)

-

Assay buffer: 100 mM Potassium phosphate buffer (pH 7.5)

-

Feruloyl-CoA (substrate)

-

Tyramine (substrate)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) for a coupled assay, or HPLC for direct product detection.

Protein Extraction:

-

Homogenize fresh plant tissue in extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol) on ice.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant contains the crude protein extract. The protein concentration should be determined using a standard method (e.g., Bradford assay).

Enzyme Assay Procedure (HPLC-based):

-

Set up the reaction mixture in a total volume of 100 µL containing:

-

50 µL of plant protein extract

-

10 µL of 10 mM tyramine in water

-

10 µL of 1 mM feruloyl-CoA in water

-

30 µL of assay buffer

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC (as described in section 4.2) to quantify the amount of N-trans-feruloyltyramine produced.

-

Enzyme activity can be expressed as pkat/mg protein or nmol/h/mg protein.

Visualizations

Biosynthesis Pathway of this compound

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Quantification

Caption: Workflow for the extraction and quantification of this compound.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the interplay between enzymatic and photochemical processes. The core of the pathway is well-established, with tyramine N-feruloyltransferase playing a pivotal role. The final, and critical, step of trans- to cis-isomerization being light-dependent has significant implications for the regulation and accumulation of this bioactive compound. The protocols provided in this guide offer a starting point for researchers to further investigate the biosynthesis, regulation, and biological functions of this compound, paving the way for its potential applications in medicine and biotechnology. Further research is warranted to fully elucidate the kinetic properties of THT across a wider range of plant species and to optimize extraction and analytical methods for this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxycinnamoyl-coenzyme A: tetrahydroxyhexanedioate hydroxycinnamoyl transferase (HHHT) from Phaseolus vulgaris L.: phylogeny, expression pattern, kinetic parameters, and active site analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Photoisomerization, Antioxidant Activity, and Lipid-Lowering Effect of Ferulic Acid and Feruloyl Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, characterization and partial amino acid sequencing of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase from tobacco cell-suspension cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification of hydroxycinnamoyl-CoA:tyramine hydroxycinnamoyltransferase from cell-suspension cultures of Solanum tuberosum L. cv. Datura [agris.fao.org]

- 6. Induction of N-hydroxycinnamoyltyramine synthesis and tyramine N-hydroxycinnamoyltransferase (THT) activity by wounding in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-cis-Feruloyl Tyramine: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of N-cis-Feruloyl tyramine. Detailed experimental protocols for relevant assays and visualizations of implicated signaling pathways are included to support further research and development efforts.

Chemical Structure and Identification

This compound, with the IUPAC name (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide, is a naturally occurring phenolic amide.[1] It belongs to the class of hydroxycinnamic acids and is a geometric isomer of the more commonly studied N-trans-Feruloyl tyramine.[2] The cis-configuration refers to the geometry around the carbon-carbon double bond in the feruloyl moiety.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide |

| CAS Number | 80510-09-4[1] |

| Molecular Formula | C₁₈H₁₉NO₄[1] |

| SMILES | COC1=C(C=CC(=C1)/C=C\C(=O)NCCC2=CC=C(C=C2)O)O[1] |

| InChI Key | NPNNKDMSXVRADT-UITAMQMPSA-N[2] |

Physicochemical Properties

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 313.35 g/mol | [3] |

| Appearance | Pale yellow oil | [2] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[4] | Multiple sources |

| Predicted Water Solubility | 0.021 g/L | ALOGPS |

| Predicted logP | 3.12 | ALOGPS |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While a complete, unified dataset for the cis-isomer is not published, the following tables summarize expected and reported spectral characteristics.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

(Note: Experimental data for the pure cis-isomer is sparse; these are predicted values and may vary from experimental results. Data for the trans-isomer is more readily available for comparison.)

| ¹H NMR | ¹³C NMR |

| Feruloyl Moiety: | Feruloyl Moiety: |

| ~7.6 ppm (d, C=CH-CO) | ~166 ppm (C=O) |

| ~6.8-7.2 ppm (m, Ar-H) | ~148 ppm (Ar-C-O) |

| ~6.3 ppm (d, Ar-CH=C) | ~146 ppm (Ar-C-OH) |

| ~5.8 ppm (d, Ar-C=CH) | ~127 ppm (Ar-C) |

| ~3.9 ppm (s, OCH₃) | ~123 ppm (Ar-CH) |

| Tyramine Moiety: | ~115 ppm (Ar-CH) |

| ~6.7-7.1 ppm (m, Ar-H) | ~114 ppm (Ar-CH) |

| ~3.5 ppm (t, -CH₂-N) | ~110 ppm (Ar-CH) |

| ~2.8 ppm (t, Ar-CH₂-) | ~56 ppm (OCH₃) |

| Tyramine Moiety: | |

| ~154 ppm (Ar-C-OH) | |

| ~130 ppm (Ar-C) | |

| ~129 ppm (Ar-CH) | |

| ~115 ppm (Ar-CH) | |

| ~42 ppm (-CH₂-N) | |

| ~35 ppm (Ar-CH₂-) |

Table 4: Mass Spectrometry and Infrared Spectroscopy Data

| Technique | Data/Interpretation |

| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 314. A major fragment at m/z 177, corresponding to the loss of a ferulic aldehyde moiety, has been reported for N-feruloyltyramine.[5] The fragmentation pattern of the structurally similar N-cis-feruloyloctopamine has also been described.[6] |

| Infrared (IR) Spectroscopy | Expected characteristic peaks for O-H stretching (phenolic), N-H stretching (amide), C=O stretching (amide), C=C stretching (alkene and aromatic), and C-O stretching (ether and phenol). |

Natural Occurrence and Isolation

This compound is a secondary metabolite found in a variety of plants.[2] It has been identified in bell peppers (Capsicum annuum), cherimoya (Annona cherimola), and Tinospora tuberculata.[2][3]

Experimental Protocol: Isolation of N-Feruloyltyramine from a Plant Matrix (General Method)

The following is a generalized protocol based on the isolation of N-feruloyltyramine from garlic, which can be adapted for other plant sources.[7]

-

Extraction: Macerate the plant material (e.g., garlic cloves, bell pepper fruit) with methanol at room temperature. Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as ethyl acetate and n-butanol.

-

Chromatographic Fractionation: Subject the ethyl acetate fraction, which is likely to contain the compound of interest, to silica gel column chromatography. Elute with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol system.

-

Activity-Guided Fractionation (Optional): If a specific biological activity is being targeted, test the resulting fractions in a relevant bioassay (e.g., P-selectin expression suppression, antioxidant assay) to identify the most active fractions.[7]

-

High-Performance Liquid Chromatography (HPLC) Purification: Further purify the active fraction(s) using reversed-phase HPLC with a suitable solvent system (e.g., water-acetonitrile or water-methanol gradient) to isolate the pure compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR (¹H, ¹³C, COSY, HMBC) and mass spectrometry.

Synthesis

A total synthesis for N-cis-feruloyltyramine has been reported.[8] The following is a generalized synthetic scheme based on common amide coupling reactions.

Experimental Protocol: Synthesis of this compound

-

Preparation of cis-Ferulic Acid: cis-Ferulic acid can be obtained by isomerization of the more readily available trans-ferulic acid, for example, through photochemical isomerization.

-

Activation of cis-Ferulic Acid: Activate the carboxylic acid group of cis-ferulic acid to facilitate amide bond formation. This can be achieved by converting it to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) or by using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Amide Coupling: React the activated cis-ferulic acid with tyramine hydrochloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an appropriate aprotic solvent (e.g., dichloromethane or dimethylformamide).

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product by column chromatography on silica gel to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods (NMR, MS, IR) and compare the data with literature values.

Biological Activities and Signaling Pathways

This compound has been reported to exhibit several biological activities, including cytotoxicity against the P-388 cancer cell line and inhibition of in vitro prostaglandin (PG) synthesis.[4] Much of the detailed mechanistic work has been performed on the more stable trans-isomer, which is presumed to have a similar mode of action. N-trans-feruloyltyramine has been shown to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) and prostaglandin E2 (PGE2) production in RAW 264.7 macrophages.[9] This anti-inflammatory effect is mediated through the suppression of the AP-1 and MAPK signaling pathways.[9]

Inhibition of the MAPK/JNK Signaling Pathway

N-trans-feruloyltyramine has been shown to decrease the expression and phosphorylation of c-Jun N-terminal kinase (JNK), a key component of the MAPK signaling cascade.[9] This, in turn, inhibits the nuclear translocation of the transcription factor activator protein-1 (AP-1), which is crucial for the expression of pro-inflammatory genes like iNOS and COX-2.[9]

Caption: MAPK/JNK signaling pathway inhibition.

Putative Involvement in the NF-κB Signaling Pathway

Given that AP-1 and NF-κB are both key transcription factors in the inflammatory response and are often co-regulated, it is plausible that this compound also modulates the NF-κB pathway. The inhibition of iNOS and COX-2 expression is a hallmark of NF-κB inhibition. While direct evidence for the cis-isomer is lacking, the trans-isomer's activity suggests this as a promising area for investigation.

Caption: Putative NF-κB signaling pathway modulation.

Key Experimental Methodologies

Sulforhodamine B (SRB) Cytotoxicity Assay

This colorimetric assay is used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.

Workflow Diagram

References

- 1. This compound | C18H19NO4 | CID 6440659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for N-cis-feruloyltyramine (HMDB0036381) [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cis-N-Feruloyltyramine | Prostaglandin Receptor | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-cis-Feruloyl Tyramine (CAS: 80510-09-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-Feruloyl tyramine, a naturally occurring phenolic amide, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its biochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for key biological assays are presented, alongside a summary of its quantitative data. Furthermore, this document elucidates the proposed signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding of its pharmacological profile for research and drug development purposes.

Introduction

This compound (cis-N-(4-Hydroxyphenethyl) ferulamide) is a natural product found in various plant species.[1][2] It belongs to the class of hydroxycinnamic acids and their derivatives.[2] Structurally, it is an amide formed from cis-ferulic acid and tyramine. While its trans-isomer, N-trans-feruloyltyramine, has been more extensively studied, this compound itself exhibits a range of interesting biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects.[3][4][5] This guide aims to consolidate the current technical knowledge on this compound.

Physicochemical Properties

This compound is a white crystalline solid.[6] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 80510-09-4 | [2] |

| Molecular Formula | C18H19NO4 | [2] |

| Molecular Weight | 313.35 g/mol | [2] |

| IUPAC Name | (2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)O)O | [7] |

| InChI Key | NPNNKDMSXVRADT-UITAMQMPSA-N | [7] |

| Melting Point | 128-132 °C | [6] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [8] |

Biological Activities and Quantitative Data

This compound has demonstrated several key biological activities. The available quantitative data is summarized in the table below.

| Biological Activity | Cell Line / System | Metric | Value | Reference |

| Inhibition of Nitric Oxide (NO) Production | Murine microglial cells (BV-2) | IC50 | 22 µM | [1] |

| Cytotoxicity | Human lung carcinoma (A549) | IC50 | > 30 µM | [1] |

| Cytotoxicity | Murine leukemia (P-388) | - | Active | [4] |

| Inhibition of Prostaglandin (PG) Synthesis | In vitro | - | Active | [4] |

Mechanism of Action and Signaling Pathways

While the precise signaling pathways for this compound are not as extensively elucidated as its trans-isomer, the existing data for N-trans-feruloyltyramine provides a strong foundation for a proposed mechanism. N-trans-feruloyltyramine has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The underlying mechanism involves the downregulation of the Activator Protein-1 (AP-1) and c-Jun N-terminal kinase (JNK) signaling pathways. Given the structural similarity, it is highly probable that this compound shares a similar mechanism of action.

Caption: Proposed signaling pathway for the anti-inflammatory action of this compound.

Synthesis

A plausible synthetic route for this compound is outlined below. The synthesis involves the coupling of protected cis-ferulic acid with tyramine, followed by deprotection.

Caption: A potential synthetic workflow for this compound.

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from standard procedures for measuring NO production using the Griess reagent.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with 1 µg/mL of LPS for 18-24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

Caption: Experimental workflow for the nitric oxide inhibition assay.

Cytotoxicity Assay using MTT

This is a general protocol for assessing the cytotoxicity of a compound using the MTT assay.

Materials:

-

Target cancer cell line (e.g., P-388)

-

Appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Caption: Experimental workflow for the MTT cytotoxicity assay.

In Vitro Prostaglandin Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibition of prostaglandin synthesis using a cyclooxygenase (COX) enzyme assay.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

Cofactors (e.g., hematin, glutathione)

-

This compound

-

Assay buffer (e.g., Tris-HCl)

-

EIA (Enzyme Immunoassay) kit for a specific prostaglandin (e.g., PGE2)

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing the COX enzyme, cofactors, and assay buffer in a 96-well plate.

-

Add various concentrations of this compound to the wells and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a solution of HCl).

-

Measure the amount of the specific prostaglandin produced using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of prostaglandin synthesis compared to the vehicle control.

Caption: Experimental workflow for the in vitro prostaglandin synthesis inhibition assay.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. Its anti-inflammatory and cytotoxic properties, coupled with its ability to inhibit key enzymes in inflammatory pathways, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers, offering a consolidated view of the current knowledge, quantitative data, and detailed experimental protocols to facilitate future studies into its therapeutic potential. Further research is warranted to fully elucidate its in vivo efficacy, pharmacokinetic profile, and the specific molecular interactions that govern its biological effects.

References

- 1. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 2. This compound | C18H19NO4 | CID 6440659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cis-N-Feruloyltyramine | Prostaglandin Receptor | TargetMol [targetmol.com]

- 5. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: Showing metabocard for N-cis-feruloyltyramine (HMDB0036381) [hmdb.ca]

- 8. Cis-N-Feruloyltyramine | CAS:80510-09-4 | Manufacturer ChemFaces [chemfaces.com]

An In-depth Technical Guide on the Biological Activity of N-cis-Feruloyl Tyramine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of N-cis-Feruloyl tyramine, a naturally occurring phenolic amide. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the implicated signaling pathways to support further research and development efforts. While data on this compound is available, some mechanistic insights are drawn from studies on its more widely researched stereoisomer, N-trans-Feruloyl tyramine, due to structural similarities.

Quantitative Biological Activity Data

This compound has been evaluated for several biological activities, including anti-inflammatory and cytotoxic effects. The following tables summarize the available quantitative data for this compound and its trans-isomer for comparative purposes.

Table 1: Anti-Inflammatory and Cytotoxic Activity of this compound

| Biological Activity | Cell Line | Assay | IC50 Value | Reference |

| Anti-neuroinflammatory | Murine microglial (BV-2) | Inhibition of LPS-induced Nitric Oxide (NO) production | 22 µM | [1][2] |

| Cytotoxicity | Human lung carcinoma (A549) | Sulforhodamine B (SRB) assay | > 30 µM | [1][2] |

| Cytotoxicity | Murine leukemia (P-388) | Not specified | Data not available | [3] |

| Prostaglandin Synthesis Inhibition | In vitro | Not specified | Data not available | [3] |

Table 2: Biological Activity of N-trans-Feruloyl Tyramine (for comparison)

| Biological Activity | Cell Line | Assay | IC50 Value | Reference |

| Cytotoxicity | Human hepatoma (HepG2) | MTT assay | 194 ± 0.894 µM | [4] |

| Inhibition of NO and PGE2 production | Murine macrophage (RAW 264.7) | Griess assay and EIA | Not specified | [5] |

Key Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on its trans-isomer, N-trans-Feruloyl tyramine, provides strong indications of the likely mechanisms of action, particularly concerning its anti-inflammatory effects. The Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways are implicated.[5]

The proposed mechanism involves the inhibition of lipopolysaccharide (LPS)-induced inflammation. LPS typically activates pathways leading to the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. N-trans-Feruloyl tyramine has been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by inhibiting the activation of the JNK/p38 MAPK pathway and the subsequent nuclear translocation of the AP-1 transcription factor.[5] It is plausible that this compound shares a similar mechanism of action.

Caption: Putative signaling pathway for the anti-inflammatory action of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

This protocol is based on the Griess assay, which measures nitrite, a stable and quantifiable breakdown product of NO.

-

Cell Culture: BV-2 murine microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Griess Assay:

-

50 µL of cell culture supernatant is transferred to a new 96-well plate.

-

50 µL of 1% sulfanilamide in 5% phosphoric acid is added to each well and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water is added to each well and incubated for another 10 minutes at room temperature, protected from light.

-

-

Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

Caption: Workflow for the Griess assay to measure nitric oxide production.

This protocol is used to determine the cytotoxic effects of this compound on A549 human lung carcinoma cells.

-

Cell Culture and Seeding: A549 cells are cultured and seeded in 96-well plates as described for BV-2 cells.

-

Treatment: Cells are treated with various concentrations of this compound for 48 hours.

-

Cell Fixation: The medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Washing: The plates are washed five times with slow-running tap water to remove TCA and air-dried.

-

Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated for 10-30 minutes at room temperature.

-

Washing: The plates are washed four times with 1% (v/v) acetic acid to remove unbound dye and then air-dried.

-

Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

-

Data Analysis: The absorbance is measured at 510 nm. The percentage of cell viability is calculated relative to untreated control cells.

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Conclusion and Future Directions

This compound demonstrates notable biological activities, particularly in the realm of anti-inflammatory and cytotoxic effects. The available quantitative data, while still limited for the cis-isomer, suggests potential for therapeutic applications. The likely involvement of the MAPK and AP-1 signaling pathways in its anti-inflammatory action, as inferred from studies on its trans-isomer, provides a solid foundation for further mechanistic investigations.

Future research should focus on:

-

Determining the IC50 values for prostaglandin synthesis inhibition and cytotoxicity against a broader range of cancer cell lines, including P-388.

-

Directly investigating the signaling pathways modulated by this compound to confirm the role of MAPK and AP-1 and to identify other potential targets.

-

Conducting comparative studies between the cis and trans isomers to elucidate structure-activity relationships.

This technical guide serves as a foundational resource for scientists and researchers, providing the necessary data and protocols to advance the study of this compound and unlock its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cis-N-Feruloyltyramine | Prostaglandin Receptor | TargetMol [targetmol.com]

- 4. Effects of N-trans-feruloyltyramine isolated from laba garlic on antioxidant, cytotoxic activities and H2O2-induced oxidative damage in HepG2 and L02 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-cis-Feruloyl Tyramine in Plant Defense: A Technical Guide

Executive Summary: N-feruloyl tyramine and its isomers, including N-cis-feruloyl tyramine, are plant secondary metabolites belonging to the hydroxycinnamic acid amide (HCAA) class. These compounds play a significant role in plant defense against pathogens. Synthesized via the phenylpropanoid pathway, their production is often induced by biotic and abiotic stresses such as wounding and pathogen attack. The primary defense functions of N-feruloyl tyramine involve acting as a phytoalexin with direct antimicrobial properties and serving as a monomer for the reinforcement of the plant cell wall, creating a physical barrier to pathogen invasion. This technical guide provides an in-depth overview of the biosynthesis, regulation, and multifaceted roles of N-feruloyl tyramine in plant immunity, supplemented with quantitative data, detailed experimental protocols, and pathway visualizations for researchers in plant science and drug development.

Introduction

This compound is a specialized phenolic compound found in a variety of plants. It belongs to a class of organic molecules known as hydroxycinnamic acids and their derivatives.[1] Structurally, it is an amide formed from ferulic acid and the biogenic amine tyramine. N-feruloyl tyramine exists as two stereoisomers: N-trans-feruloyl tyramine and this compound.[1] While this guide focuses on the cis isomer, much of the existing research pertains to the trans form or does not differentiate between the two. Therefore, this document will cover N-feruloyl tyramine more broadly while specifying the isomer where information is available.

These compounds are considered secondary metabolites that function as defense or signaling molecules.[1] In the context of plant immunity, N-feruloyl tyramine is recognized as a phytoalexin—a low molecular weight antimicrobial compound that is synthesized and accumulates in plants in response to stress, including pathogen infection.[2][3] Its accumulation has been noted in various plant species, including Solanum and Nicotiana, where it contributes to disease resistance.[2][4]

Biosynthesis and Regulation

The synthesis of N-feruloyl tyramine is an extension of the general phenylpropanoid pathway, a major route for the production of a wide array of plant secondary metabolites. The biosynthesis begins with the amino acids phenylalanine and tyrosine.

-

Precursor Synthesis: Phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to produce ferulic acid. In parallel, tyrosine is decarboxylated to form tyramine.

-

Activation Step: Ferulic acid is activated by Coenzyme A (CoA) to form its thioester, feruloyl-CoA.

-

Condensation Step: The key regulatory step is the condensation of feruloyl-CoA and tyramine, catalyzed by the enzyme Hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) . This enzyme exhibits broad substrate specificity but uses feruloyl-CoA and tyramine as its best substrates.

The expression of the THT gene and the subsequent accumulation of N-feruloyl tyramine are tightly regulated and induced by various stress signals, including pathogen-associated molecular patterns (PAMPs), effectors, wounding, and UV radiation.

References

- 1. Human Metabolome Database: Showing metabocard for N-cis-feruloyltyramine (HMDB0036381) [hmdb.ca]

- 2. Glucosylation of the phytoalexin N-feruloyl tyramine modulates the levels of pathogen-responsive metabolites in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

N-cis-Feruloyl Tyramine: A Comprehensive Technical Guide to its Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and solubility of N-cis-Feruloyl tyramine, a naturally occurring phenolic amide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

This compound, a member of the hydroxycinnamic acids and derivatives class, possesses a unique set of physicochemical characteristics that are crucial for its biological activity and formulation development.[1][2] While experimental data for some properties of the cis-isomer are limited, predicted values and data from its trans-isomer provide valuable insights.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C18H19NO4 | [2][3][4] |

| Molecular Weight | 313.35 g/mol | [2][3] |

| Appearance | Pale yellow oil | [1] |

| Melting Point | Not Available (trans-isomer: 144.5 - 145 °C) | [5][6] |

| Boiling Point | Not Available | [1] |

| Predicted Water Solubility | 0.021 g/L | [1] |

| Predicted logP | 3.12 | [1] |

| pKa | Not Available |

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. This compound is described as being somewhat insoluble in water.[1] Quantitative solubility data for the cis-isomer is sparse; however, information on its trans-isomer and general solubility in organic solvents is available.

Table 2: Solubility of Feruloyl Tyramine Isomers

| Solvent | Solubility (N-trans-Feruloyl tyramine) | Source |

| Ethanol | ~25 mg/mL | [7] |

| DMSO | ~30 mg/mL | [7] |

| Dimethyl formamide (DMF) | ~30 mg/mL | [7] |

| 1:3 DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [7] |

| DMSO (this compound) | 6.25 mg/mL (19.95 mM) | [8] |

Experimental Protocols

This section outlines detailed methodologies for determining the key physicochemical and solubility properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined with high precision using the capillary method.

Principle: A small, finely powdered sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.[2][5]

Procedure:

-

Sample Preparation: A small amount of the dried compound is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting.

-

Reporting: The result is reported as a temperature range.

Solubility Determination (Kinetic Shake-Flask Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to determine the aqueous solubility of a compound.

Principle: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over time to determine the kinetic solubility.

Procedure:

-

Stock Solution Preparation: A stock solution of this compound is prepared in DMSO at a known concentration (e.g., 10 mM).

-

Assay Plate Preparation: A 96-well microtiter plate is used. A small volume of the DMSO stock solution is added to each well.

-

Buffer Addition: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the wells.

-

Incubation and Shaking: The plate is sealed and incubated at a specific temperature (e.g., 25°C or 37°C) on a plate shaker for a defined period (e.g., 1-2 hours).

-

Precipitate Detection: The presence of a precipitate can be detected by various methods, such as nephelometry (light scattering) or by measuring the concentration of the dissolved compound in the supernatant after centrifugation or filtration using UV-Vis spectroscopy or HPLC.

-

Data Analysis: The solubility is calculated based on the highest concentration at which no precipitate is observed or by quantifying the amount of dissolved compound.

pKa Determination (UV-Metric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like this compound, spectrophotometric methods are suitable.

Principle: The UV-Vis absorbance spectrum of a phenolic compound changes with the pH of the solution due to the different electronic structures of the protonated and deprotonated forms. By monitoring the absorbance at a specific wavelength while titrating the pH, the pKa can be determined.

Procedure:

-

Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water or a water/co-solvent mixture).

-

Spectrophotometric Measurement: The UV-Vis spectrum of the solution is recorded at various pH values. The pH is adjusted by adding small amounts of a strong acid or base.

-

Data Collection: The absorbance at a wavelength where the largest difference in absorbance between the acidic and basic forms is observed is recorded at each pH.

-

Data Analysis: The pKa is determined by plotting the absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit inhibitory activity on lipopolysaccharide (LPS)-activated nitric oxide (NO) production in RAW 264.7 macrophage cells.[9] While the precise signaling pathway for the cis-isomer has not been fully elucidated, studies on the trans-isomer suggest a mechanism involving the suppression of the c-Jun N-terminal kinase (JNK) and Activator protein-1 (AP-1) signaling pathways.[10] This leads to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

Below is a proposed signaling pathway for the anti-inflammatory action of this compound, based on the activity of its trans-isomer.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. pharmatutor.org [pharmatutor.org]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Aqueous Solubility Assay - Enamine [enamine.net]

N-cis-Feruloyl Tyramine: A Technical Guide to its Role in Prostaglandin Synthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cis-feruloyl tyramine, a naturally occurring phenolic amide, has been identified as an inhibitor of in vitro prostaglandin synthesis.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound and its role in the modulation of the prostaglandin synthesis pathway. Due to a greater availability of research on the trans-isomer and research that does not specify the isomer, this guide will present the available data, with the clear delineation that the quantitative data and mechanisms described may not be fully representative of the cis-isomer. The inhibitory effects on cyclooxygenase (COX) enzymes, key to prostaglandin production, are detailed, alongside the proposed mechanisms of action involving cellular signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug development and inflammatory response research.

Introduction

Prostaglandins are lipid compounds with diverse physiological effects, including regulation of inflammation, pain, and fever. Their synthesis is primarily mediated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2. The inhibition of these enzymes is a key strategy for many anti-inflammatory drugs. N-feruloyl tyramine, a compound found in various plants, has demonstrated inhibitory effects on prostaglandin synthesis.[1][3] This guide focuses on the this compound isomer and its potential as a modulator of the inflammatory cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Research has shown that N-feruloyltyramine is a potent inhibitor of both COX-1 and COX-2 enzymes. A study by Park (2009) demonstrated significant inhibition of both isoforms at a low micromolar concentration.[3] While the specific isomer was not explicitly stated in this study, the Human Metabolome Database suggests this data pertains to the trans-isomer.

Quantitative Data on COX Inhibition

The following table summarizes the inhibitory activity of N-feruloyltyramine on COX-1 and COX-2, as reported by Park (2009).[3]

| Compound | Concentration (µM) | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

| N-feruloyltyramine | 0.05 | 43 | 33 |

It is important to note that the isomeric form (cis or trans) of N-feruloyltyramine was not specified in the cited study.

Mechanism of Action: Signaling Pathway Involvement

Studies on the trans-isomer, N-trans-feruloyltyramine, have elucidated a potential mechanism for its inhibitory effect on prostaglandin synthesis. This involves the downregulation of COX-2 expression through the suppression of the c-Jun N-terminal kinase (JNK) and Activator Protein-1 (AP-1) signaling pathway.[4]

Signaling Pathway Diagram

Caption: Proposed mechanism of N-trans-feruloyltyramine in inhibiting LPS-induced PGE2 production.

This pathway illustrates that by inhibiting the phosphorylation of JNK, N-trans-feruloyltyramine prevents the activation of the transcription factor AP-1. This, in turn, suppresses the expression of the COX-2 gene, leading to reduced levels of COX-2 protein and consequently, a decrease in the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation. While this mechanism has been detailed for the trans-isomer, further research is required to determine if this compound acts via the same or a similar pathway.

Experimental Protocols

This section outlines generalized methodologies for key experiments related to the study of N-feruloyl tyramine and its effects on prostaglandin synthesis. These are based on standard laboratory practices and may require optimization for specific experimental conditions.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

Objective: To quantify the percentage inhibition of COX-1 and COX-2 enzymes by this compound.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Indomethacin or other known COX inhibitor (positive control)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

Workflow Diagram:

Caption: Generalized workflow for an in vitro COX inhibition assay.

Procedure:

-

Prepare solutions of this compound at various concentrations.

-

In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or control.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.

-

Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).

-

Stop the reaction using a stopping reagent as per the detection kit's instructions.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

Prostaglandin E2 (PGE2) Production Assay in Cell Culture

This protocol describes a general method to measure the effect of a test compound on PGE2 production in a cell-based model.

Objective: To determine the effect of this compound on the production of PGE2 in cultured cells (e.g., macrophages).

Materials:

-

Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound (test compound)

-

PGE2 ELISA kit

-

Cell lysis buffer (if measuring intracellular PGE2)

Workflow Diagram:

Caption: Workflow for measuring PGE2 production in cell culture.

Procedure:

-

Seed cells into a multi-well culture plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent such as LPS to induce PGE2 production.

-

Incubate the cells for a sufficient duration (e.g., 24 hours) to allow for PGE2 accumulation in the culture medium.

-

Collect the cell culture supernatant.

-

Quantify the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Analyze the data to determine the effect of this compound on PGE2 production.

Conclusion and Future Directions